2-(4-Isopropoxyphenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one
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Overview
Description
- The compound has the following structure
Chemical Structure: C23H34N2O2
.IUPAC Name: 2-(4-Isopropoxyphenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one.
Molecular Weight: Approximately 370.53 g/mol.
Chemical Properties: It is a complex heterocyclic compound with a fused tricyclic ring system.
Preparation Methods
Synthetic Routes: Information on specific synthetic routes for this compound is limited in publicly available sources. it likely involves cyclization reactions of appropriate precursors.
Reaction Conditions: Detailed reaction conditions are not widely documented.
Industrial Production: Industrial-scale production methods are proprietary and may not be publicly disclosed.
Chemical Reactions Analysis
Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products formed depend on the reaction conditions. For example, reduction could yield an amine derivative.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis due to its unique structure.
Biology: Investigated for potential biological activity (e.g., as a ligand for receptors).
Medicine: Research into its pharmacological properties and potential therapeutic applications.
Industry: May serve as a precursor for other compounds.
Mechanism of Action
Targets: The compound likely interacts with specific receptors or enzymes.
Pathways: Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Uniqueness: Its tricyclic structure sets it apart from simpler compounds.
Similar Compounds: While specific analogs are not mentioned, related diazatricyclo compounds exist.
Remember that detailed proprietary information may be available through specialized databases or research publications. For further exploration, consider consulting scientific literature or experts in the field
Properties
Molecular Formula |
C23H34N2O2 |
---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
2-(4-propan-2-yloxyphenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one |
InChI |
InChI=1S/C23H34N2O2/c1-5-11-22-13-24-15-23(12-6-2,21(22)26)16-25(14-22)20(24)18-7-9-19(10-8-18)27-17(3)4/h7-10,17,20H,5-6,11-16H2,1-4H3 |
InChI Key |
QMBXSUFKMXQUML-UHFFFAOYSA-N |
Canonical SMILES |
CCCC12CN3CC(C1=O)(CN(C2)C3C4=CC=C(C=C4)OC(C)C)CCC |
Origin of Product |
United States |
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